4-Tosylpiperazin-2-one
Overview
Description
4-Tosylpiperazin-2-one is a chemical compound with the molecular formula C11H14N2O3S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tosyl group (p-toluenesulfonyl) attached to the piperazin-2-one ring enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tosylpiperazin-2-one can be synthesized through various methods. One common approach involves the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of automated and continuous flow reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tosylpiperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction can lead to different functionalized piperazines.
Scientific Research Applications
4-Tosylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Tosylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors to modulate their activity. The tosyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: Lacks the tosyl group, making it less reactive and stable compared to 4-Tosylpiperazin-2-one.
Morpholin-2-one: Contains an oxygen atom in the ring, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the tosyl group, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering advantages over similar compounds in terms of versatility and application potential .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(14)8-13/h2-5H,6-8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYXRQCPZFYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502034 | |
Record name | 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343323-86-4 | |
Record name | 4-(4-Methylbenzene-1-sulfonyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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